molecular formula C9H17ClO2 B13481475 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran

4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran

Cat. No.: B13481475
M. Wt: 192.68 g/mol
InChI Key: JGXCVVOICNUFRW-UHFFFAOYSA-N
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Description

4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is an organic compound that belongs to the class of tetrahydropyrans It is characterized by a six-membered ring containing five carbon atoms and one oxygen atom, with a 3-chloro-2-methylpropoxy substituent attached to the fourth carbon of the ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chloro-2-methylpropoxy)tetrahydro-2h-pyran is unique due to its specific substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Biological Activity

4-(3-Chloro-2-methylpropoxy)tetrahydro-2H-pyran is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The tetrahydropyran scaffold has been associated with various pharmacological properties, including antitumor, antibacterial, and antioxidant effects.

The compound features a tetrahydropyran ring, which is known for its ability to interact with biological targets through various mechanisms. The presence of the 3-chloro-2-methylpropoxy substituent may influence its biological activity by enhancing solubility or modifying receptor interactions.

Antitumor Activity

Research indicates that derivatives of the tetrahydropyran scaffold exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have shown that certain 4H-pyran derivatives inhibit the proliferation of HCT-116 colorectal cancer cells by targeting cyclin-dependent kinase 2 (CDK2). This inhibition is achieved through downregulation of CDK2 protein levels and activation of apoptotic pathways involving caspase-3 .

Table 1: Cytotoxic Effects of Tetrahydropyran Derivatives on HCT-116 Cells

CompoundIC50 (µM)Mechanism of Action
4g75.1CDK2 Inhibition, Apoptosis
4j85.88CDK2 Inhibition, Apoptosis
Control (Ampicillin)N/AN/A

Antibacterial Activity

In addition to antitumor properties, 4H-pyran derivatives have shown promising antibacterial activity against various Gram-positive bacteria. Compounds such as 4g and 4j demonstrated lower IC50 values compared to standard antibiotics like ampicillin, indicating their potential as effective antibacterial agents .

Table 2: Antibacterial Activity of Selected Compounds

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
4g<10 µg/mLStaphylococcus aureus
4j<10 µg/mLStreptococcus pneumoniae

Antioxidant Activity

The antioxidant capacity of these compounds has also been evaluated using DPPH scavenging assays. Compounds 4g and 4j exhibited strong reducing power, comparable to that of established antioxidants like BHT (Butylated Hydroxytoluene) .

Table 3: Antioxidant Activity Comparison

CompoundEC50 (mM)Comparison with BHT
4g0.072Comparable
4j0.074Comparable
BHT0.089Reference

The mechanisms underlying the biological activities of tetrahydropyran derivatives include:

  • CDK2 Inhibition : By interacting with the ATP-binding site of CDK2, these compounds can impede cell cycle progression in cancer cells.
  • Induction of Apoptosis : Enhanced expression and activity of caspase-3 lead to programmed cell death in malignant cells.
  • Antimicrobial Action : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

A notable case study involved the synthesis and evaluation of multiple tetrahydropyran derivatives in vitro against human colorectal cancer cells. The results indicated that modifications to the pyran scaffold significantly influenced both cytotoxicity and selectivity towards cancerous cells over normal cells .

Properties

Molecular Formula

C9H17ClO2

Molecular Weight

192.68 g/mol

IUPAC Name

4-(3-chloro-2-methylpropoxy)oxane

InChI

InChI=1S/C9H17ClO2/c1-8(6-10)7-12-9-2-4-11-5-3-9/h8-9H,2-7H2,1H3

InChI Key

JGXCVVOICNUFRW-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CCOCC1)CCl

Origin of Product

United States

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